1-ethyl-6-nitroquinolin-2(1H)-one
Description
Contextual Significance of the Quinolinone Scaffold in Contemporary Chemical Research
The quinoline (B57606) and quinolinone frameworks are widely regarded as "privileged scaffolds" in medicinal chemistry. nih.govnih.govtandfonline.comnih.gov This designation stems from their recurring presence in a multitude of biologically active compounds, both naturally occurring and synthetic. mdpi.comresearchgate.net The versatility of the quinolinone core allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with diverse pharmacological profiles. frontiersin.org
Quinolinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antiviral properties. nih.govmdpi.comnih.govtandfonline.comorientjchem.orgnih.gov The structural features of the quinolinone system are crucial for its interaction with various biological targets. For instance, quinolin-2(H)-one and quinolin-4(H)-one derivatives have been identified as inhibitors of enzymes and proteins involved in cancer cell proliferation, such as topoisomerase and protein kinases. nih.gov The adaptability of the scaffold has led to the development of numerous therapeutic agents and candidates currently in clinical trials. nih.govnih.gov Beyond medicine, the quinoline scaffold is a fundamental building block in the creation of agrochemicals and advanced materials with specific optical and electrical properties. numberanalytics.comnumberanalytics.com
Historical Perspective on Quinolinone Synthesis and Derivatization Relevant to Nitroquinolones
The history of quinoline chemistry began in 1834 with its extraction from coal tar. wikipedia.org The first synthetic methods for producing the quinolinone core structure emerged in the late 19th century. mdpi.com Over the decades, several named reactions have become standard for the synthesis of quinolines and quinolones, each offering pathways to different substitution patterns.
| Named Reaction | Year Developed | Reactants | Primary Product Type | Reference |
|---|---|---|---|---|
| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | Quinolines | numberanalytics.comiipseries.org |
| Friedländer Synthesis | 1882 | o-aminoaryl aldehyde or ketone and a compound with an α-methylene group | Substituted Quinolines | iipseries.org |
| Combes Synthesis | 1888 | Aniline and a β-diketone | 2,4-disubstituted Quinolines | iipseries.org |
| Conrad-Limpach-Knorr Synthesis | - | Aniline and a β-ketoester | 4-Quinolones or 2-Quinolones (depending on temperature) | pharmaguideline.commdpi.com |
| Gould-Jacobs Reaction | - | Aniline and an alkoxymethylenemalonic ester | 4-Quinolone derivatives | mdpi.commdpi.com |
The synthesis of nitroquinolones, the direct precursors to compounds like 1-ethyl-6-nitroquinolin-2(1H)-one, typically involves the introduction of a nitro group onto a pre-formed quinolinone ring or building the ring from nitro-containing precursors.
Direct Nitration: A common method involves the electrophilic nitration of the quinolinone framework. For example, the nitration of 1-methyl-2-quinolone (B133747) with nitric acid can yield mono- and di-nitrated products. nih.gov Controlling the reaction temperature allows for selective synthesis; 1-methyl-6-nitro-2-quinolone is the main product when the reaction is conducted at 50 °C. nih.gov
Built-in Methods: An alternative strategy involves using building blocks that already contain a nitro group. Ethyl nitroacetate (B1208598) is a useful reagent that can be condensed with other molecules, such as o-formylaniline, to construct a 3-nitro-2-quinolone ring. nih.gov
Ring Transformation: The ring transformation of nitrated isatoic anhydrides with reagents like dimethyl malonate provides another route to quinolones with a nitro group on the benzene (B151609) ring portion of the scaffold. nih.gov
Research Trajectory of Nitro-Substituted Quinolinone Systems
Research into nitro-substituted quinolones focuses on the significant influence of the nitro group on the chemical reactivity and biological properties of the scaffold. The electron-withdrawing nature of the nitro group activates the quinolinone ring system, which is otherwise characterized by low reactivity, facilitating further chemical transformations. nih.gov This activation is crucial for creating diverse derivatives, as the nitro group itself can be chemically converted into other functional groups, such as an amino group, which serves as a handle for subsequent modifications. nih.gov
The position of the nitro group has a profound effect on the molecule's properties. Studies have explored various isomers to understand these structure-activity relationships.
| Compound/System Studied | Key Research Focus/Finding | Reference |
|---|---|---|
| 6-Nitroquinolones | Synthesis and evaluation of antimicrobial activities against Mycobacterium tuberculosis and other bacteria. Some derivatives showed higher potency than reference drugs. | nih.gov |
| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Exhibits unusual reactivity, undergoing cine-substitution where a nucleophile attacks the C4 position. This is attributed to steric repulsion between the N-methyl and C8-nitro groups, which distorts the ring and activates the pyridone moiety. | nih.gov |
| 3-Nitroquinolines | An efficient synthesis was developed from the reaction of 2-aminobenzaldehyde (B1207257) derivatives with conjugated nitro-olefins. | acs.org |
| 8-Nitroquinolin-2(1H)-ones | Investigated as antikinetoplastid agents. Activity was found to depend on an intramolecular hydrogen bond between the lactam and the nitro group, which significantly raises the molecule's redox potential. Only compounds with a redox potential above a certain threshold (-0.6 V) showed activity against L. infantum. | nih.gov |
| 4-Hydroxy-3-nitro-2-quinolones | Studied as potential inhibitors of allergic reactions. | acs.org |
The specific compound this compound fits into this research trajectory as a variation of the well-studied 1-methyl-6-nitro-2-quinolone. nih.gov The substitution of the N-methyl group with an N-ethyl group represents a subtle structural modification. Such changes are often explored to fine-tune properties like solubility, metabolic stability, or target binding affinity. While extensive research on this compound itself is not widely published, its existence as a research chemical indicates interest in its potential as part of the broader exploration of nitro-substituted quinolones. sigmaaldrich.com The synthesis and characterization of related structures, such as 1-ethyl-3-nitroquinolin-4(1H)-one, further confirm that N-ethyl nitroquinolone derivatives are an active area of investigation. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-ethyl-6-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O3/c1-2-12-10-5-4-9(13(15)16)7-8(10)3-6-11(12)14/h3-7H,2H2,1H3 |
InChI Key |
MQDFWIDPJVANIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-] |
solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethyl 6 Nitroquinolin 2 1h One and Its Analogues
Established Reaction Pathways in Quinolinone Synthesis Applied to Nitroquinolones
Traditional methods for quinoline (B57606) and quinolinone synthesis have been adapted to produce nitro-substituted derivatives. These pathways, while established, often require harsh reaction conditions.
Gould–Jacobs Condensation and its Variants
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolinones. juniperpublishers.comnih.govmdpi.com The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. juniperpublishers.com For the synthesis of a 6-nitroquinolin-2(1H)-one precursor, a plausible approach would involve the use of p-nitroaniline as the starting material. The initial condensation would form an anilinomethylenemalonate intermediate, which upon heating, would cyclize to yield 4-hydroxy-6-nitroquinoline-3-carboxylic acid derivatives. Subsequent hydrolysis and decarboxylation would lead to 4-hydroxy-6-nitroquinoline, a tautomer of 6-nitroquinolin-4(1H)-one.
A related and highly relevant approach is the direct nitration of a pre-formed quinolinone ring. Research has demonstrated the successful nitration of 4-hydroxy-2(1H)-quinolones at the 6-position. researchgate.net This method involves treating the 4-hydroxy-2(1H)-quinolone with a nitrating mixture, such as potassium nitrate (B79036) in concentrated sulfuric and nitric acid, at low temperatures.
Table 1: Nitration of 4-Hydroxy-2(1H)-quinolones researchgate.net
| Starting Material | Reagents | Temperature | Product | Yield |
|---|---|---|---|---|
| 4-Hydroxy-2(1H)-quinolone | KNO₃, conc. H₂SO₄, conc. HNO₃ | -5°C | 4-Hydroxy-6-nitro-2(1H)-quinolone | 75% |
Conrad–Limpach–Knorr Synthesis and Mechanistic Considerations
The Conrad-Limpach-Knorr synthesis provides access to both 4-hydroxyquinolines and 2-hydroxyquinolines (quinolin-2-ones) through the condensation of anilines with β-ketoesters. researchgate.netphasetransfer.com The regioselectivity of the reaction is highly dependent on the reaction conditions. At lower temperatures, the kinetic product, a 4-hydroxyquinoline (B1666331), is favored, while at higher temperatures, the thermodynamic product, a 2-hydroxyquinoline, is formed. phasetransfer.com
For the synthesis of 6-nitroquinolin-2(1H)-one, p-nitroaniline would be reacted with a suitable β-ketoester, such as ethyl acetoacetate. Under thermodynamic control (high temperature), this would be expected to yield 2-methyl-6-nitro-4-hydroxyquinoline, which exists in tautomeric equilibrium with 2-methyl-6-nitroquinolin-4(1H)-one. acsgcipr.org To obtain the desired quinolin-2-one scaffold without a substituent at the 4-position, a different β-ketoester would be required.
Skraup Reaction Adaptations for Nitroquinoline Precursors
The Skraup reaction is a classic method for the synthesis of quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov This reaction can be adapted for the synthesis of nitroquinolines by using a nitroaniline as the starting material. For instance, the reaction of p-nitroaniline with glycerol under Skraup conditions yields 6-nitroquinoline (B147349). nih.gov While this provides the desired substitution pattern on the benzene (B151609) ring, it results in a quinoline rather than a quinolin-2(1H)-one. Conversion of 6-nitroquinoline to 1-ethyl-6-nitroquinolin-2(1H)-one would require subsequent oxidation at the 2-position and N-ethylation.
A more direct approach involves the nitration of a pre-formed quinolin-2(1H)-one. Studies on the nitration of 1-methyl-2-quinolone (B133747) (MeQone) have shown that treatment with fuming nitric acid at 50°C produces 1-methyl-6-nitro-2-quinolone as the main product in good yield. This demonstrates the feasibility of introducing the nitro group at the 6-position of the quinolinone ring system.
Table 2: Nitration of 1-Methyl-2-quinolone (MeQone)
| Reagent | Temperature (°C) | Product(s) | Yield (%) |
|---|---|---|---|
| Fuming HNO₃ | 50 | 1-Methyl-6-nitro-2-quinolone | 72 |
Multi-Component Reactions for Quinolinone Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular scaffolds. While specific examples leading directly to this compound are not prevalent in the literature, the principles of MCRs can be applied. For instance, a Doebner-type reaction, which is a three-component coupling of an aniline, an aldehyde, and pyruvic acid, can yield quinoline-4-carboxylic acids. researchgate.net Adapting this with p-nitroaniline could provide a 6-nitroquinoline scaffold that would require further modification.
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has seen a surge in the use of transition metal catalysis, particularly with palladium, to construct heterocyclic systems under milder conditions and with greater functional group tolerance.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium-catalyzed reactions have become a powerful tool for the synthesis of quinolinones. uw.edu These methods often involve intramolecular C-H activation or cross-coupling reactions to form the heterocyclic ring. For example, the palladium-catalyzed intramolecular Heck reaction of N-arylacrylamides can lead to the formation of quinolin-2(1H)-ones. uw.edu
A plausible route to a 6-nitroquinolin-2(1H)-one could involve the synthesis of an N-(4-nitrophenyl)acrylamide derivative, which would then undergo a palladium-catalyzed intramolecular cyclization. The nitro group is often well-tolerated in such reactions. nih.gov
Furthermore, the final step in the synthesis of the target molecule, the N-ethylation of 6-nitroquinolin-2(1H)-one, can be achieved through various alkylation methods. The alkylation of quinolin-2(1H)-ones can result in a mixture of N- and O-alkylated products. However, conditions can be optimized to favor N-alkylation. The use of a base such as potassium carbonate in a polar aprotic solvent like DMF is a common method. researchgate.net Phase transfer catalysis (PTC) has also been shown to be an efficient method for the selective N-alkylation of quinolinones, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) with a base such as potassium carbonate. This method is often advantageous due to its mild conditions and high selectivity.
Table 3: N-Alkylation of Substituted Quinolin-2(1H)-ones
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product |
|---|---|---|---|---|
| 4-Chloro-6-methylquinolin-2(1H)-one | Ethyl bromoacetate | K₂CO₃ / TBAB | - | 1-(Ethoxycarbonylmethyl)-4-chloro-6-methylquinolin-2(1H)-one |
Copper-Catalyzed Transformations
Copper-catalyzed reactions represent a powerful and cost-effective tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are pivotal steps in the synthesis of N-substituted heterocycles. The Ullmann condensation, a classic copper-promoted reaction, has been modernized and widely applied to the synthesis of quinolinone derivatives. acs.orgwikipedia.org This methodology is particularly relevant for the synthesis of this compound, where the final step could involve the N-ethylation of a 6-nitroquinolin-2(1H)-one precursor.
Modern Ullmann-type reactions often employ soluble copper(I) or copper(II) salts in combination with ligands such as diamines or acetylacetonates, which allow for milder reaction conditions compared to traditional protocols that required high temperatures and stoichiometric copper powder. wikipedia.orgmdpi.com Research has demonstrated that 3-bromoquinolin-2(1H)-ones react efficiently with various nitrogen-containing nucleophiles using a copper powder catalyst in the presence of N,N'-dimethylethylenediamine (DMEDA) as a ligand and potassium carbonate as a base. acs.org This approach is adaptable for the N-alkylation step required to produce the target compound.
Furthermore, copper catalysis is effective in transformations involving nitro-substituted arenes. Methodologies involving copper-catalyzed reactions initiated by nitro radicals have been developed for the synthesis of complex nitrogen heterocycles, highlighting the compatibility of this metal with the nitro functionality. rsc.org The versatility of copper catalysis makes it a cornerstone in the synthesis of functionalized quinolinones.
| Catalyst/Ligand | Substrates | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cu powder / DMEDA | 3-Halo-4(1H)-quinolone, Amide | 3-(N-Substituted) 4(1H)-quinolone | K₂CO₃, Toluene | Moderate to Quantitative | acs.org |
| CuI / Phenanthroline | Aryl Halide, Aniline | N-Aryl Aniline (Goldberg Reaction) | Base, High Temperature | Varies | wikipedia.org |
| Cu(OTf)₂ / BINAM | Aryl Halide, Phenol | Diaryl Ether | Base, 110-140 °C | Good to Excellent | nih.gov |
| Cu(I) Salt / Lewis Acid | Quinolone, Terminal Alkyne | 4-Alkynyl-dihydroquinolone | TBDMSOTf, CH₂Cl₂ | Up to 99% | acs.org |
N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies
N-Heterocyclic Carbenes (NHCs) have emerged as a versatile class of organocatalysts capable of mediating a wide array of chemical transformations with unique reactivity. researchgate.net In the context of quinolinone synthesis, NHCs facilitate annulation reactions to construct the core heterocyclic scaffold, often with high stereoselectivity.
One prominent strategy involves the NHC-catalyzed [3+3] annulation of 3-hydroxyquinolin-2(1H)-ones with α,β-unsaturated aldehydes (enals). rsc.org This approach allows for the asymmetric C4-functionalization of the quinolinone ring, leading to enantioenriched products under mild conditions. Similarly, NHC-catalyzed [4+2] annulation reactions have been developed to synthesize dihydroquinolin-2-ones. researchgate.net
The compatibility of NHC catalysis with nitro-containing substrates has also been demonstrated. For instance, the NHC-catalyzed [3+3] cycloaddition of α-bromoenals with β-nitro enamines successfully yields nitro-containing dihydropyridin-2-ones. rsc.org This highlights the potential of NHC-mediated strategies for the direct construction of nitro-substituted quinolinone frameworks from acyclic precursors. These methods offer a powerful alternative to traditional cyclization reactions, providing access to complex quinolinone derivatives with high levels of control.
| NHC Precursor | Reactant A | Reactant B | Product Type | Conditions | Yield / ee | Reference |
|---|---|---|---|---|---|---|
| Chiral Triazolium Salt | 3-Hydroxyquinolin-2(1H)-one | 2-Bromoenal | C4-Functionalized Quinolinone | DBU, 4Å MS, THF, 30 °C | Up to 83% / 99% ee | rsc.org |
| Chiral Triazolium Salt | o-Quinone Methide Imine (o-QMI) | Carboxylic Acid | Dihydroquinolin-2-one | DBU, Toluene, rt | Good yields / High ee | researchgate.net |
| Achiral Triazolium Salt | α-Bromoenal | β-Nitro Enamine | Nitro-dihydropyridin-2-one | K₂CO₃, CH₂Cl₂, 40 °C | Up to 97% | rsc.org |
Other Transition Metal-Catalyzed Syntheses
Besides copper, a variety of other transition metals, including palladium, rhodium, gold, and iron, are instrumental in the synthesis of quinolinone analogues.
Palladium-catalyzed reactions are particularly prominent. rsc.org Tandem processes involving Pd-catalyzed amidation followed by aldol (B89426) condensation or intramolecular C-H amidation provide efficient routes to 4-arylquinolin-2(1H)-ones. rsc.org Notably, Pd-catalyzed reductive aminocarbonylation of o-nitrobenzaldehydes offers a direct pathway to 3-arylquinolin-2(1H)-ones, demonstrating the utility of this metal in transforming nitro-substituted precursors. mit.edu Furthermore, Pd-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles has been used to synthesize complex 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov
Gold catalysts are highly effective in promoting the cyclization of alkyne-containing substrates. Au-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyl compounds with internal alkynes affords polyfunctionalized quinolines in excellent yields. rsc.orgresearchgate.net Gold catalysts can also mediate the intramolecular cyclization of o-alkynylisocyanobenzenes to furnish 3-substituted quinolin-2(1H)-ones.
Rhodium catalysts have been employed in the direct oxidative annulation of pyridones via double C-H activation to synthesize substituted quinolones. acs.org This method proceeds under mild conditions with broad functional group tolerance.
Iron-catalyzed transfer hydrogenation represents another valuable strategy. Using an iron complex, ortho-nitrobenzyl alcohols can undergo a transfer hydrogenative condensation to yield both quinolines and quinolones, avoiding the need for external redox agents. rsc.org
| Catalyst | Reactants | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / BINAP | o-Nitrobenzaldehyde, Benzylammonium triflate | 3-Arylquinolin-2(1H)-one | K₂CO₃, Mo(CO)₆, MeCN, 130 °C | Good | mit.edu |
| (PPh₃)AuCl / AgOTf | 2-Aminobenzaldehyde (B1207257), Internal alkyne | Polyfunctionalized quinoline | DMF, 100 °C | Up to 93% | rsc.org |
| [RhCp*Cl₂]₂ | Pyridone, Alkyne | Substituted quinolone | AgSbF₆, Cu(OAc)₂, DCE, 60 °C | Good | acs.org |
| Fe(cyclopentadienone) complex | o-Nitrobenzyl alcohol, Secondary alcohol | Quinoline/Quinolone | Toluene, 160 °C | Moderate to Good | rsc.org |
| Pd(OAc)₂ / CuI | 3-Bromoquinolin-2(1H)-one, Azole | 3-(Heteroaryl)quinolin-2(1H)-one | PPh₃, LiOtBu, 1,4-Dioxane | Good to Excellent | nih.gov |
Green Chemistry Strategies in Nitroquinolinone Synthesis
In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign synthetic protocols. These "green" strategies aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents.
Microwave-Assisted Protocols
Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles. A patented method describes the microwave-assisted synthesis of 6-nitro-2-(1H)-quinolinone from 6-nitroquinoline. In this process, 6-nitroquinoline is reacted with ethyl chloroacetate (B1199739) in a mixture of ethyl acetate (B1210297) and water under microwave irradiation at 300W for 30 minutes, affording the desired product in 89% yield. This demonstrates a rapid and high-yielding approach to the core structure of the target molecule. rsc.org Microwave heating has been successfully applied to various other steps in heterocycle synthesis, including intramolecular cyclizations and multi-component reactions, underscoring its broad utility. rsc.org
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Nitroquinoline | Ethyl chloroacetate | Ethyl acetate / Water | 300W Microwave, 30 min | 6-Nitro-2-(1H)-quinolinone | 89% | rsc.org |
Solvent-Free and Aqueous Media Reactions
Eliminating volatile organic solvents is a primary goal of green chemistry. This can be achieved by conducting reactions in aqueous media or under solvent-free conditions. The aforementioned microwave synthesis of 6-nitro-2-(1H)-quinolinone utilizes a biphasic system with water, showcasing the feasibility of using aqueous media. rsc.org
Solvent-free reactions, often facilitated by mechanochemistry (e.g., ball milling or grinding), offer significant environmental benefits. researchgate.netqub.ac.ukrsc.org These techniques can enhance reaction rates and, in some cases, lead to different product selectivities compared to solution-phase chemistry. While a specific solvent-free synthesis for this compound is not prominently documented, the approach has been successfully applied to the synthesis of various heterocycles and metal complexes. qub.ac.uknih.gov For instance, the clean synthesis of N-substituted amines has been achieved through mechanochemical grinding of halides and amines at room temperature. rsc.org Another relevant green approach is the domino nitro reduction-Friedländer heterocyclization using iron in acetic acid, a method that reduces the use of hazardous reagents to access quinoline systems from 2-nitrobenzaldehydes. nih.gov
| Methodology | Reactants | Catalyst/Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|---|
| Aqueous Media | 6-Nitroquinoline, Ethyl chloroacetate | Microwave, Water co-solvent | 6-Nitro-2(1H)-quinolinone | Reduced organic solvent use | rsc.org |
| Mechanochemical Grinding | Substituted Halide, Amine | Solvent-free, Room temp. | N-Substituted Amine | Elimination of solvent | rsc.org |
| Domino Reaction | 2-Nitrobenzaldehyde, Active Methylene (B1212753) Compound | Fe / Acetic Acid | Substituted Quinoline | In situ reduction, avoids harsh reagents | nih.gov |
Photocatalytic and Biocatalytic Syntheses
Harnessing light or enzymes as catalysts represents the frontier of green synthesis, offering reactions under exceptionally mild conditions with high selectivity.
Photocatalytic synthesis utilizes visible light to generate reactive radical species from photosensitizers, driving chemical transformations. rsc.org This approach has been successfully applied to the synthesis of quinolinones. A notable example is the visible-light-promoted direct oxidative C-H amidation, where amidyl radicals are generated from simple amide precursors under blue LED illumination, leading to intramolecular cyclization to form the quinolinone ring. nih.gov This method avoids the need for harsh chemical oxidants. Other strategies include photocatalyst-free syntheses of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides, which proceed at room temperature in air. rsc.org The quinolinone scaffold itself can also act as a photosensitizer, enabling site-selective C-H functionalization reactions. kaist.ac.kr
Biocatalytic synthesis employs enzymes to perform chemical transformations with unparalleled specificity. While a specific enzyme for the synthesis of this compound is not yet reported, the principles of biocatalysis are highly applicable. For example, the reduction of a nitro group to an amine is a well-established enzymatic transformation, which could be a key step in a chemoenzymatic route. nih.gov Oxidoreductases, transferases, and ligases are enzyme classes that could, in principle, be engineered or discovered to assemble the quinolinone core or perform functional group manipulations on the scaffold under benign, aqueous conditions. nih.gov
| Methodology | Catalyst/System | Reaction Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Photocatalysis | Organic Photosensitizer | Oxidative C-H Amidation | Visible (Blue LED) Light, rt | Mild, oxidant-free cyclization | nih.gov |
| Photocatalysis | Photocatalyst-free | Quinazolinone formation | Visible (Blue LED) Light, rt, Air | No external catalyst needed | rsc.org |
| Biocatalysis (Concept) | Oxidoreductase | Nitro group reduction | Aqueous buffer, rt | High selectivity, green solvent | nih.gov |
| Biocatalysis (Concept) | Transferase / Ligase | Ring formation / Alkylation | Aqueous buffer, rt | High chemo- and stereoselectivity | nih.gov |
Nanomaterial-Assisted Synthesis and Surface Catalysis
The integration of nanomaterials as catalysts in organic synthesis has emerged as a sustainable and efficient alternative to conventional methods. acs.org Nanocatalysts offer several advantages, including high surface area-to-volume ratios, which enhance contact between reactants and the catalyst, and the potential for catalyst recovery and reuse. acs.orgrsc.org These characteristics often lead to shorter reaction times, milder reaction conditions, and improved yields. acs.orgnih.gov
Other nanomaterials, such as silica (B1680970) nanoparticles (NPs), have also been utilized as effective catalysts. In one approach, silica NPs were used to catalyze the reaction between 2-aminoaryl ketones and carbonyl compounds under microwave irradiation, resulting in high yields of quinoline derivatives. rsc.org The high microporosity of silica NPs provides a large number of active sites for the reaction. rsc.org Similarly, solid mesoporous silicon containing both acidic and basic groups has been shown to be an excellent catalyst for the Friedländer condensation, a key reaction for quinoline synthesis, operating efficiently even in the absence of a solvent. google.com
The table below summarizes various nanocatalysts used in the synthesis of quinoline derivatives, highlighting their key features and impact on the reaction.
| Catalyst | Key Features | Application in Quinoline Synthesis | Reference |
| Fe3O4@SiO2 | 40 nm size, acidic silica surface | Enhanced yield and reduced reaction time for 2-methyl-6-nitroquinoline (B57331) synthesis. | nih.govconsensus.app |
| Silica Nanoparticles (NPs) | Highly microporous, large surface area | Catalyzed the reaction of 2-aminoaryl ketones and carbonyls under microwave irradiation. | rsc.org |
| Mesoporous Silicon (SBA-15/APS) | Contains acidic and basic functional groups | Efficient catalyst for Friedländer condensation in solvent-free conditions. | google.com |
| Montmorillonite K-10 | Environmentally benign solid acid | Catalyzed multicomponent reaction of anilines, aldehydes, and alkynes under microwave irradiation. | rsc.org |
| Metal Dodecyl Sulfates | Combined Lewis acid-surfactant catalysts (LASC) | Used in Friedländer protocol in aqueous media. | rsc.org |
Regioselective Synthesis and Functionalization
Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge in synthetic chemistry due to the multiple reactive positions. The development of strategies for the controlled introduction of substituents at specific positions is crucial for the synthesis of well-defined quinoline derivatives like this compound.
The nitration of quinoline and its derivatives is a fundamental transformation for introducing the synthetically versatile nitro group. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring.
For quinolin-2(1H)-ones, direct nitration often leads to a mixture of products. However, by carefully controlling the reaction temperature, selective nitration can be achieved. For instance, the nitration of 1-methyl-2-quinolone with fuming nitric acid at lower temperatures (around 50 °C) predominantly yields the 6-nitro derivative. nih.gov At higher temperatures, dinitration and trinitration can occur, leading to products like 3,6-dinitro- and 6,8-dinitro-1-methyl-2-quinolones. nih.gov
Recent advancements have focused on developing milder and more selective nitration methods. One such strategy involves a dearomatization-rearomatization approach for the meta-nitration of quinolines. acs.org This method utilizes oxazino intermediates and a radical process with tert-butyl nitrite (B80452) (TBN) as the nitro source, allowing for highly regioselective nitration at the meta-position under mild, catalyst-free conditions. acs.org Another approach employs Fe(NO3)3·9H2O as both a chelating promoter and a nitro source for the regioselective C(5)-H nitration of 8-aminoquinoline (B160924) amides. acs.org Furthermore, the use of CuCl2·2H2O as a catalyst can promote bisnitration to yield 5,7-dinitro-8-aminoquinoline amides. acs.org
The following table outlines different strategies for the regioselective nitration of quinoline and its derivatives.
| Method | Reagents | Position of Nitration | Key Features | Reference |
| Controlled Temperature Nitration | Fuming nitric acid | C-6 | Lower temperature favors mono-nitration at the 6-position of 1-methyl-2-quinolone. | nih.gov |
| Dearomatization-Rearomatization | TBN, TEMPO, O2 | meta-position | Mild, catalyst-free, one-pot, and scalable process for meta-nitration. | acs.org |
| Chelation-Assisted Nitration | Fe(NO3)3·9H2O | C-5 | Fe(NO3)3·9H2O acts as both promoter and nitro source for 8-aminoquinoline amides. | acs.org |
| Catalytic Bisnitration | CuCl2·2H2O | C-5, C-7 | Efficient catalyst for the bisnitration of 8-aminoquinoline amides. | acs.org |
| Reissert Compound Nitration | Acetyl nitrate | C-3 | Regiospecific nitration of quinoline via its Reissert compound. | elsevierpure.com |
The controlled functionalization of the quinoline nucleus at various positions is essential for creating a diverse library of derivatives.
N-1 Functionalization: The nitrogen atom of the quinolinone ring is a key site for introducing substituents. Alkylation at the N-1 position, such as the introduction of an ethyl group to form this compound, is a common modification. This is typically achieved through reactions with alkyl halides in the presence of a base. The substituent at the N-1 position is crucial as it can influence the biological activity of the resulting compound. For example, a cyclopropyl (B3062369) group at N-1 has been found to increase the activity of certain quinolin-4-ones compared to an ethyl group. mdpi.com
C-3 and C-4 Functionalization: The C-3 and C-4 positions of the quinolinone ring are also targets for functionalization. The C-3 position can be functionalized through various reactions, including nitration. nih.gov The C-4 position of certain nitroquinolinones can undergo cine-substitution, where a nucleophile attacks the C-4 position, leading to the elimination of a vicinal nitro group. nih.gov This allows for the regioselective introduction of various substituents at the C-4 position.
C-6 and C-8 Functionalization: The benzene ring of the quinoline scaffold can also be selectively functionalized. The introduction of a nitro group at the C-6 position is a key step in the synthesis of this compound. As mentioned earlier, this can be achieved through controlled nitration. nih.gov The C-8 position can also be functionalized, for instance, through nitration to form 6,8-dinitro derivatives. nih.gov The presence of a nitro group at the C-8 position can significantly influence the reactivity of the quinolinone ring, distorting the framework and activating the pyridone ring for further reactions. nih.gov
The table below summarizes various strategies for the controlled functionalization of the quinoline ring.
| Position | Functionalization Strategy | Example Reagents/Conditions | Resulting Functionality | Reference |
| N-1 | Alkylation | Ethyl halide, base | N-ethyl group | mdpi.com |
| C-3 | Nitration | Fuming nitric acid | Nitro group | nih.gov |
| C-4 | Cine-substitution | Nucleophiles on a trinitroquinolinone | Various C-4 substituents | nih.gov |
| C-6 | Nitration | Fuming nitric acid at controlled temperature | Nitro group | nih.gov |
| C-8 | Nitration | Fuming nitric acid at higher temperature | Nitro group | nih.gov |
Nitroquinolinone intermediates, such as this compound, are valuable precursors for further derivatization. The nitro group can be transformed into a variety of other functional groups, opening up avenues for creating a wide range of analogues.
One of the most common transformations of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting aminoquinolinone can then serve as a handle for further modifications, including acylation, alkylation, and diazotization followed by substitution.
The nitro group on the quinolinone ring can also activate the molecule for other reactions. For example, the presence of multiple nitro groups can facilitate nucleophilic aromatic substitution reactions. As previously mentioned, 1-methyl-3,6,8-trinitro-2-quinolone undergoes cine-substitution at the C-4 position. nih.gov This reactivity allows for the introduction of carbon and nitrogen nucleophiles, leading to the formation of new C-C and C-N bonds. nih.gov
Furthermore, the activated pyridone ring in highly nitrated quinolones can participate in cycloaddition reactions. For instance, 1-methyl-3,6,8-trinitro-2-quinolone can react with electron-rich alkenes or dienes to form new fused-ring systems. nih.gov These post-modification techniques significantly expand the chemical space accessible from nitroquinolinone intermediates.
Enrichment techniques, often used in proteomics to study post-translational modifications, can be conceptually applied to the analysis of complex mixtures of derivatized quinolinones. nih.govnih.gov Methods like affinity chromatography could potentially be adapted to isolate specific derivatives based on the functional groups introduced. nih.govnih.gov
The following table lists some common post-modification techniques for nitroquinolinone intermediates.
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Application | Reference |
| Nitro Group Reduction | SnCl2/HCl or H2/Pd-C | Amino group | Further functionalization (acylation, etc.) | |
| Cine-substitution | Nucleophiles (e.g., amines, carbanions) | C-4 substituted quinolinones | Introduction of diverse substituents | nih.gov |
| Cycloaddition | Electron-rich alkenes/dienes | Fused-ring systems | Construction of polycyclic derivatives | nih.gov |
| Nucleophilic Aromatic Substitution | Nucleophiles | Substitution of nitro groups | Introduction of various functionalities |
Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 6 Nitroquinolin 2 1h One and Nitroquinolinone Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitroquinolinone Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for nitroquinolinone systems. Unlike typical aromatic rings which are electron-rich and thus react with electrophiles, the aromatic ring in nitro-substituted quinolinones is electron-deficient. This deficiency is primarily due to the strong electron-withdrawing nature of the nitro (NO₂) group. wikipedia.orgmasterorganicchemistry.com Such groups activate the ring for attack by nucleophiles. wikipedia.org
The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group (such as a halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.orgyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
For the SNAr reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orgyoutube.com This positioning allows for effective delocalization and stabilization of the negative charge of the Meisenheimer complex. wikipedia.orgyoutube.com In the case of 1-ethyl-6-nitroquinolin-2(1H)-one, the nitro group at the C6 position would strongly activate positions C5 and C7 for nucleophilic substitution if a good leaving group were present at either of these locations.
Table 1: Key Features of SNAr Reactions
| Feature | Description |
| Ring Requirement | Electron-poor aromatic ring. |
| Key Substituent | Strong electron-withdrawing groups (e.g., -NO₂). masterorganicchemistry.com |
| Mechanism | Addition-Elimination via a Meisenheimer complex intermediate. wikipedia.orglibretexts.org |
| Regiochemistry | Most effective when the electron-withdrawing group is ortho or para to the leaving group. youtube.com |
Reductive Transformations of the Nitro Group to Aminoquinolines and Related Intermediates
The nitro group on the quinolinone ring is readily susceptible to reduction, providing a synthetic route to aminoquinolines. This transformation is fundamental in medicinal chemistry as 8-aminoquinolines are known for their biological activities. nih.gov The reduction of an aromatic nitro group to a primary amine is a common and well-established reaction in organic synthesis.
Various reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is generally a clean and efficient method.
Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (typically HCl) are classic reagents for nitro group reduction.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.
The resulting aminoquinolinones, such as 6-amino-1-ethylquinolin-2(1H)-one, are valuable intermediates. The amino group can be further functionalized, for example, through diazotization to form diazonium salts, which are themselves versatile precursors for introducing a wide range of substituents onto the aromatic ring.
Cyclization Reactions and Ring Fusions
The quinolinone framework can be elaborated through cyclization and ring fusion reactions to create more complex polycyclic heterocyclic systems. Research on analogues such as 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one demonstrates the versatility of this approach. researchgate.net
Depending on the reagents and reaction conditions, this nitroquinolinone derivative can be transformed into a variety of fused systems:
Furo[3,2-c]quinoline Derivatives: The starting compound, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, can undergo intramolecular cyclization to yield 5-ethyl-2-(hydroxyimino)-2,3,4,5-tetrahydrofuro[3,2-c]quinoline-3,4-dione. researchgate.net
Pyrano[3,2-c]quinoline Derivatives: Acetylation of the same precursor can lead to the formation of a pyran ring fused to the quinolinone core. researchgate.net
Pyrazolo[4,3-c]quinoline and Pyrimido[5,4-c]quinoline Systems: Condensation reactions with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by treatment with hydrazine hydrate (B1144303) or guanidine (B92328) hydrochloride can yield fused pyrazole (B372694) and pyrimidine (B1678525) rings, respectively. researchgate.net
Benzopyrano[2,3-b]pyridine and Quinolino[4,3-b] frontiersin.orgnih.govbenzodiazepine Derivatives: Reaction with chromone-based synthons can lead to the construction of even more complex fused heterocyclic structures through tandem cyclization reactions. researchgate.net
These reactions highlight how substituents on the quinolinone ring can be strategically employed as handles for constructing new, fused ring systems.
Table 2: Examples of Cyclization Reactions of a Nitroquinolinone Analogue
| Starting Material Analogue | Reagent(s) | Fused Ring System Formed |
| 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Self-cyclization | Furo[3,2-c]quinoline researchgate.net |
| 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Acetic Anhydride | Pyrano[3,2-c]quinoline researchgate.net |
| 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | DMF-DMA, then Hydrazine Hydrate | Pyrazolo[4,3-c]quinoline researchgate.net |
| 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | Chromone-3-carbonitrile, DBU | Benzopyrano[2,3-b]pyridine researchgate.net |
Oxidative Reactions of Quinolinone Frameworks
The quinolinone core, while often functionalized via its substituents, can also participate in oxidative reactions. These transformations can lead to the introduction of new functional groups or the formation of different heterocyclic structures. Both chemical and enzymatic methods have been explored for the oxidation of quinoline (B57606) and its derivatives. rsc.org
Enzymatic oxidation, for instance, often occurs at the C-2 position adjacent to the nitrogen atom, leading to the formation of lactams (quinolinones). rsc.org Chemical oxidation can be achieved using various reagents. For example, transition-metal-free methods using oxidants like potassium persulfate (K₂S₂O₈) have been developed for the synthesis of quinolines via oxidative cyclocondensation. frontiersin.org Gold-catalyzed oxidative cycloadditions have also been reported to activate the quinoline framework for further transformations. nih.gov While these examples often describe the synthesis of the quinoline ring itself, they underscore the susceptibility of the heterocyclic system to oxidative conditions, which can be harnessed to modify the quinolinone framework.
Chemo- and Regioselectivity in Quinolinone Chemical Transformations
Chemo- and regioselectivity are paramount in the synthesis of complex molecules from multifunctional precursors like nitroquinolinones. The outcome of a reaction is dictated by which functional group reacts (chemoselectivity) and at which position it reacts (regioselectivity).
In the case of substituted nitroquinolinones, several reactive sites exist: the nitro group, the aromatic ring, the lactam carbonyl, and any side-chain substituents.
Regioselectivity: As discussed in section 3.1, the nitro group directs nucleophilic aromatic substitution to the ortho and para positions. Electrophilic substitution (e.g., halogenation), conversely, is directed by the activating groups on the ring and is deactivated by the nitro group. For example, bromination of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one occurs at the C6 position, demonstrating the directing influence of the existing substituents. researchgate.net
Chemoselectivity: The choice of reagents determines which functional group reacts. For example, using reducing agents like Sn/HCl will selectively reduce the nitro group, leaving the quinolinone ring intact. Conversely, treating 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with different nucleophiles and electrophiles allows for selective reactions at the nitroacetyl side chain, leading to various cyclization products without affecting the 6-nitro group (if present). researchgate.net
This selectivity allows chemists to precisely control the synthetic pathway and build molecular complexity in a predictable manner.
Role of Steric and Electronic Factors in Reaction Mechanisms
The reactivity and selectivity observed in nitroquinolinone chemistry are fundamentally governed by steric and electronic effects. researchgate.netwikipedia.org
Electronic Factors: This is the dominant influence in most reactions of this compound. researchgate.net The nitro group is strongly electron-withdrawing (-I, -M effect), which deactivates the benzene (B151609) portion of the ring towards electrophilic attack but strongly activates it towards nucleophilic attack (SNAr). masterorganicchemistry.com The lactam moiety also influences the electronic distribution within the molecule. The interplay between the electron-donating character of the N-ethyl group and the delocalization within the carbonyl system affects the reactivity of the pyridinone part of the molecule.
Steric Factors: Steric hindrance arises from the spatial arrangement of atoms and can impede the approach of reagents to a reaction site. wikipedia.org In the quinolinone system, the ethyl group on the nitrogen at position 1 can sterically shield the adjacent C8 and C2 positions. Similarly, bulky substituents at other positions on the ring can influence the regioselectivity of a reaction by blocking one potential site and favoring another, less hindered one. For instance, failed attempts to cyclize certain intermediates under acidic conditions could be attributed to unfavorable steric interactions or electronic deactivation that prevent the required conformation for ring closure. researchgate.net
A thorough understanding of these factors is crucial for predicting reaction outcomes and for the rational design of synthetic routes to new quinolinone-based compounds.
Structure Activity Relationship Sar Studies for 1 Ethyl 6 Nitroquinolin 2 1h One and Its Structural Analogues
General Principles of SAR in Quinolinone Pharmacophores
The quinolinone core is a privileged scaffold in drug discovery, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. benthamscience.comnih.gov The biological potential of the quinolinone template is significantly influenced by the nature and position of various substituents on the quinoline (B57606) ring. nih.gov Structure-activity relationship (SAR) studies aim to identify which molecular features are responsible for the desired pharmacological effects. collaborativedrug.com
Key aspects of SAR for quinolinone pharmacophores include:
Substitution Patterns: The type and location of substituents on both the carbocyclic (benzene) and heterocyclic (pyridinone) rings can dramatically alter the compound's activity. nih.gov
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the quinolinone system, thereby influencing its interaction with biological targets. nih.govacs.org
Steric Factors: The size and shape of substituents can impact the molecule's ability to fit into the binding site of a target protein. nih.gov
Lipophilicity: The compound's solubility in fats and oils, which affects its ability to cross cell membranes, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. nih.gov
Impact of N-1 Alkylation on Biological Activity and Pharmacological Profiles
The substituent at the N-1 position of the quinolinone ring plays a significant role in determining the compound's biological activity. Alkylation at this position, such as the ethyl group in 1-ethyl-6-nitroquinolin-2(1H)-one, is a common modification in the development of quinolinone-based therapeutic agents.
Research on various quinolone derivatives has shown that the nature of the N-alkyl group can influence antimicrobial activity. For instance, in a series of N-alkyl-2-quinolonopyrones, compounds with longer alkyl chains exhibited enhanced biological activity. nih.gov This suggests that the lipophilicity and steric bulk of the N-1 substituent are important factors in modulating the pharmacological profile.
The presence of a methyl group at the N-1 position, in conjunction with a nitro group at the C-8 position, can lead to steric repulsion that distorts the quinolone ring. nih.gov This distortion can, in turn, affect the molecule's aromaticity and reactivity. nih.gov
Influence of Nitro Group Position and Substituents on Activity and Selectivity (e.g., C-6, C-8)
The nitro group is a potent electron-withdrawing group that significantly influences the chemical and biological properties of the quinolinone scaffold. nih.gov Its position on the ring is a critical determinant of the compound's activity and selectivity.
Activation of the Quinolinone Ring: A nitro group, particularly at positions that enhance its electron-withdrawing effect through resonance, can activate the quinolinone ring for nucleophilic attack. nih.gov This property is often exploited in the synthesis of functionalized quinolones. nih.gov
Steric and Electronic Effects on Reactivity: The presence of a nitro group at the C-8 position can create steric hindrance with a substituent at the N-1 position, distorting the planarity of the quinolone ring system. nih.gov This can impact the molecule's electronic properties and its ability to interact with biological targets. nih.gov Conversely, a nitro group at the C-6 position, as in this compound, is less likely to cause such steric clashes.
Influence on Biological Activity: In a study of pyrido[3,4-g]quinazoline derivatives, the replacement of an amino group with a nitro group at the C-10 position led to a differential inhibition profile against various protein kinases. mdpi.com This highlights the profound impact of the nitro group's electronic properties on target selectivity.
The following table summarizes the influence of the nitro group on the reactivity of 1-methyl-2-quinolone (B133747) derivatives:
| Compound | Reactivity | Probable Reason |
| 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) | High | Steric repulsion between the N-1 methyl and C-8 nitro group distorts the ring, activating it. |
| 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ) | Low | The absence of the C-8 nitro group removes the steric strain, and the ring remains planar and less reactive. |
Data sourced from a study on the chemistry of nitroquinolones. nih.gov
Role of Intramolecular Hydrogen Bonding in Modulating Biological Response
Intramolecular hydrogen bonds (IHBs) can play a crucial role in determining the conformation of a molecule, which in turn can influence its biological activity. mdpi.comnih.gov An IHB is a non-covalent interaction between a hydrogen atom and a nearby electronegative atom within the same molecule.
In the context of quinolinone derivatives, the potential for IHB formation depends on the presence and relative positioning of hydrogen bond donors (like -OH or -NH groups) and acceptors (like the carbonyl oxygen or the nitro group). For example, a hydroxyl group at the C-3 position of a quinolinone could potentially form an IHB with the carbonyl oxygen at C-2.
Effect of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Efficacy
The electronic nature of substituents on the quinolinone ring is a key factor in determining pharmacological efficacy. nih.govnih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron distribution within the molecule, thereby affecting its reactivity and interactions with biological macromolecules. acs.orgnih.gov
Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) is a strong EWG. nih.gov Its presence on the quinolinone ring, as in this compound, can enhance the molecule's ability to act as a Michael acceptor, potentially leading to covalent interactions with target proteins. nih.gov In some cases, the introduction of EWGs has been shown to enhance the binding activity of quinoline derivatives to their targets. acs.org
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups can increase the electron density of the quinolinone ring. nih.gov In some instances, the presence of an EDG has been shown to enhance the biological activity of quinoline derivatives, while an EWG at the same position led to a loss of activity. nih.gov
The following table provides examples of how EWGs and EDGs can influence the activity of quinoline derivatives:
| Compound Type | Substituent | Effect on Activity |
| Quinoline-imidazole hybrid | -OCH3 (EDG) at C-2 | Enhanced antimalarial activity |
| Quinoline-imidazole hybrid | -Cl (EWG) at C-2 | Loss of antimalarial activity |
| Quinazolin-2-amine derivatives | EWGs | Enhanced binding to ROR1 |
Data compiled from studies on the structure-activity relationships of quinoline derivatives. nih.govacs.org
Correlation between Lipophilicity and Biological Activity in Nitroquinolinones
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov It describes the affinity of a compound for a lipid-like environment compared to an aqueous one.
For nitroquinolinones, there is a complex relationship between lipophilicity and biological activity. While a certain degree of lipophilicity is necessary for a compound to cross biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and increased toxicity. mdpi.com
Studies on various classes of compounds have shown that biological activity is not always directly proportional to lipophilicity. mdpi.com For example, in a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the antibacterial activity was not found to be dependent on their lipophilicity. mdpi.com The addition of a nitro group to a molecule can increase its lipophilicity. mdpi.com
Computational Chemistry and Theoretical Investigations of 1 Ethyl 6 Nitroquinolin 2 1h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. youtube.com This technique is crucial in drug discovery for elucidating potential mechanisms of action and for screening virtual libraries of compounds against a biological target. youtube.com For 1-ethyl-6-nitroquinolin-2(1H)-one, molecular docking simulations can provide insights into its potential biological targets and the specific interactions that stabilize the ligand-receptor complex.
Given the broad spectrum of activities reported for quinolinone derivatives, several protein targets could be considered for docking studies. These include enzymes such as cyclooxygenases (COX-1 and COX-2), various protein kinases, and bacterial DNA gyrase. mdpi.comnih.gov The docking process would involve preparing the three-dimensional structure of this compound and the chosen receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the active site. youtube.com
The predicted binding mode would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the nitro group at the 6-position, being a strong electron-withdrawing group, could participate in hydrogen bonding or electrostatic interactions with amino acid residues in the receptor's active site. Similarly, the quinolinone ring system could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The ethyl group at the N1 position would likely occupy a hydrophobic pocket within the binding site.
A hypothetical docking study of this compound with a protein kinase target might yield the following results:
| Interaction Type | Interacting Residue | Ligand Atom/Group |
| Hydrogen Bond | Asp145 | N-H of quinolinone |
| Pi-Pi Stacking | Phe82 | Quinolinone ring |
| Hydrophobic | Leu25, Val33 | Ethyl group |
| Electrostatic | Lys65 | Nitro group |
This table represents a hypothetical outcome of a molecular docking simulation and is for illustrative purposes.
Such simulations are the first step in identifying potential biological activities and provide a basis for the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.net For this compound, DFT studies can provide valuable information about its geometry, stability, and electronic characteristics. These calculations are typically performed using software packages like Gaussian, employing methods such as B3LYP with basis sets like cc-pVTZ or 6-31G(d,p). researchgate.netresearchgate.net
A key aspect of DFT studies is the optimization of the molecular geometry to find the lowest energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the calculation of various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be regions of high electron density, while the aromatic protons and the ethyl group would be areas of lower electron density.
A table of hypothetical DFT-calculated parameters for this compound is presented below:
| Parameter | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 4.2 D |
These values are illustrative and based on typical ranges for similar nitroaromatic compounds.
These quantum chemical insights are fundamental to understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions.
Prediction of Chemical Reactivity and Reaction Pathways
The chemical reactivity of this compound can be predicted using the electronic parameters obtained from DFT calculations and by analyzing its structural features. nih.gov The presence of the electron-withdrawing nitro group significantly influences the reactivity of the quinolinone ring system. It deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. nih.gov
The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly useful in predicting reactive sites. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the LUMO is likely to be localized over the nitro group and the quinolinone ring, suggesting that these are the primary sites for nucleophilic attack.
Computational methods can also be used to model potential reaction pathways, for example, the reduction of the nitro group. This is a common metabolic pathway for nitroaromatic compounds and can lead to the formation of nitroso, hydroxylamino, and amino derivatives. nih.gov Theoretical calculations can determine the activation energies for these transformation steps, providing insights into the feasibility and kinetics of such reactions. acs.org
Rational Design Principles for Novel Quinolinone Derivatives
Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the ligand's structure-activity relationships. mdpi.comnih.gov Starting from a lead compound like this compound, several strategies can be employed for the rational design of novel derivatives with improved properties.
One approach is to modify the substituents on the quinolinone scaffold to enhance binding affinity for a specific target, improve selectivity, or optimize pharmacokinetic properties. For example, if molecular docking studies suggest that a larger hydrophobic group at the N1 position would lead to better binding, the ethyl group could be replaced with propyl, butyl, or benzyl (B1604629) groups. Similarly, the position and nature of the electron-withdrawing group could be varied to modulate the electronic properties and reactivity of the molecule.
In Silico Optimization of Redox Potentials and Related Parameters
The redox potential of a molecule is a measure of its tendency to gain or lose electrons and is a critical parameter for compounds whose biological activity is dependent on redox cycling, such as nitroaromatics. dtic.mil The one-electron reduction potential of nitroaromatic compounds can be calculated using computational methods, providing a quantitative measure of their ease of reduction. acs.org
For this compound, the in silico calculation of its redox potential can help in understanding its potential for bioreductive activation. This process is relevant for certain classes of antimicrobial and anticancer agents that are activated under hypoxic conditions. Computational approaches, often based on DFT, can model the one-electron reduction of the nitro group and calculate the associated free energy change, which is then related to the redox potential. dtic.mil
By systematically modifying the structure of this compound in silico and recalculating the redox potential, it is possible to optimize this parameter. For instance, the introduction of additional electron-withdrawing or electron-donating groups at different positions on the quinolinone ring would alter the electronic distribution and, consequently, the redox potential. This allows for the rational design of derivatives with tailored redox properties for specific applications, such as in the development of hypoxia-activated prodrugs. rsc.org
Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Ethyl 6 Nitroquinolin 2 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular skeleton.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a 1-ethyl-6-nitroquinolin-2(1H)-one derivative, the signals can be assigned to the ethyl group and the aromatic protons of the quinolinone core. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. For instance, in related structures, the ethyl group attached to the nitrogen atom shows characteristic shifts. nih.gov The protons on the quinolinone ring system appear in the aromatic region of the spectrum, and their chemical shifts and coupling constants are highly dependent on the substitution pattern. The presence of the electron-withdrawing nitro group at the 6-position significantly influences the chemical shifts of the adjacent aromatic protons, causing them to shift downfield. For example, in a study of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the aromatic protons show distinct signals with coupling constants that help determine their relative positions. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinolinone ring is typically observed at a downfield chemical shift (around 160-170 ppm). The carbons of the ethyl group appear in the aliphatic region, while the aromatic carbons are found between approximately 110 and 150 ppm. The carbon atom attached to the nitro group (C-6) is also significantly affected, and its chemical shift can be correlated with the electronic effects of the substituent. mdpi.com DFT calculations are often used in conjunction with experimental data to aid in the precise assignment of carbon signals, especially for complex aromatic systems. mdpi.com
Table 1: Illustrative ¹H and ¹³C NMR Data for Related Quinolinone Structures Note: This table presents data from related compounds to illustrate expected NMR characteristics, as specific data for this compound is not available in the cited literature.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate nih.gov | ¹H | 4.27 (q) | N-CH₂-CH₃ |
| ¹H | 1.30 (t) | N-CH₂-CH₃ | |
| ¹³C | 59.33 | N-CH₂-CH₃ | |
| ¹³C | 14.43 | N-CH₂-CH₃ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would include:
C=O Stretch: A strong absorption band for the amide carbonyl group of the quinolinone ring, typically appearing in the region of 1650-1700 cm⁻¹. In a related compound, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, this stretch is clearly identifiable. researchgate.net
N-O Stretch: The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1340-1385 cm⁻¹. The IR spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, for example, shows characteristic nitro group signals at 1512 and 1342 cm⁻¹. chemicalbook.com
C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1400-1600 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound Based on Analogous Compounds
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source Compound Example [Reference] |
|---|---|---|---|
| Amide Carbonyl | C=O Stretch | 1650 - 1700 | 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one researchgate.net |
| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 | N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one chemicalbook.com |
| Nitro Group | Symmetric N-O Stretch | 1340 - 1385 | N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one chemicalbook.com |
| Aromatic C-H | C-H Stretch | > 3000 | General |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Mass Spectrometry (MS): In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak (M⁺ or [M+H]⁺) for this compound would be expected at an m/z corresponding to its molecular formula, C₁₁H₁₀N₂O₃ (Molecular Weight: 218.21 g/mol ). The fragmentation pattern can reveal key structural motifs. For instance, studies on 6-nitroquipazine (B1217420) derivatives show that fragmentation often involves the nitroquinoline moiety. nih.gov Common fragmentation pathways for this class of compounds could include the loss of the ethyl group, cleavage of the nitro group (as NO or NO₂), and fragmentation of the quinolinone ring itself.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the expected formula of C₁₁H₁₀N₂O₃ and distinguishing it from other potential isobaric compounds. This is a critical step in the definitive identification of a newly synthesized compound.
Table 3: Illustrative Mass Spectrometry Data
| Technique | Compound | Expected m/z [Ion] | Significance |
|---|---|---|---|
| MS / HRMS | This compound | ~218.0635 [M]⁺ or ~219.0713 [M+H]⁺ | Confirms Molecular Weight and Elemental Composition (C₁₁H₁₀N₂O₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to the π → π* transitions within the aromatic quinolinone system. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted quinolinone parent compound. The exact position and intensity of these absorption bands are sensitive to the solvent polarity. While specific data for the title compound is scarce, analysis of related nitroaromatic compounds confirms that these electronic transitions are a hallmark feature.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of the compound must be grown.
While a crystal structure for this compound is not available in the searched literature, a study on its isomer, 1-ethyl-3-nitroquinolin-4(1H)-one , provides excellent insight into what this analysis would reveal. researchgate.net The study confirmed the connectivity of the atoms and showed that the quinolinone ring system is essentially planar. researchgate.net It also detailed the intermolecular interactions, such as C-H···O hydrogen bonds, that dictate the packing of the molecules in the crystal lattice. researchgate.net A similar analysis for this compound would definitively confirm its structure and provide valuable data on its solid-state conformation and packing.
Table 4: Crystallographic Data for the Isomer 1-Ethyl-3-nitroquinolin-4(1H)-one researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1565 (6) |
| b (Å) | 12.4881 (9) |
| c (Å) | 15.1083 (12) |
Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Potential Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, which is especially relevant for compounds containing electroactive groups like the nitro group. The nitro group is readily reduced, and CV can be used to determine the reduction potential.
A study on a series of 8-nitroquinolin-2(1H)-one derivatives demonstrated the utility of this technique. nih.gov The CV analysis revealed that the reduction potential of these compounds is a key parameter influencing their biological activity. The study showed a direct relationship between the ease of reduction (redox potential) and the antileishmanial activity, with compounds having a redox potential above -0.6 V showing activity. nih.gov A similar CV study on this compound would characterize its reduction potential, providing insight into its electronic properties and potential for applications where electron transfer is a key mechanism. The reduction potential would be influenced by the electronic nature of the quinolinone ring and the N-ethyl substituent.
Research on Derivatives and Analogues of 1 Ethyl 6 Nitroquinolin 2 1h One
Synthesis of Nitroquinolinone Hybrids with Other Heterocyclic Systems
The hybridization of the nitroquinolinone scaffold with other heterocyclic moieties has emerged as a promising strategy to create novel chemical entities with potentially synergistic or unique biological properties. This approach involves covalently linking the nitroquinolinone core to other pharmacophoric groups such as triazoles, isoxazoles, and tetrazoles.
Triazole Hybrids:
The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a popular choice for creating hybrid molecules. researchgate.netresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov For instance, quinolinone-triazole hybrids have been synthesized by reacting 4-azido-quinolin-2(1H)-ones with various alkynes. researchgate.net These hybrid structures are of interest due to the diverse biological activities associated with both quinolinones and triazoles, including anticancer and antimicrobial effects. nih.govrasayanjournal.co.inresearchgate.netnih.gov The triazole linker can also serve as a tool to connect two quinolinone units or to link a quinolinone to another bioactive moiety, creating complex molecular architectures. researchgate.net
Isoxazole (B147169) and Isoxazoline Hybrids:
The synthesis of isoxazole and isoxazoline-fused quinolinone hybrids has also been explored. mdpi.comnih.gov One approach involves the 1,3-dipolar cycloaddition of nitrile oxides to an appropriate quinolinone precursor. mdpi.com Another strategy utilizes a sequential process involving cycloaddition followed by a rearrangement reaction, such as the Beckmann rearrangement, to construct the final hybrid system. mdpi.com These hybrids are investigated for their potential as antifungal agents. mdpi.com
Tetrazole Hybrids:
Quinazolinone-tetrazole hybrids have been synthesized through multi-step procedures. nih.gov One method involves the initial preparation of a 2-mercapto-3-substituted phenethylquinazolin-4(3H)-one, which is then S-alkylated and subsequently reacted with a 1-substituted-1H-tetrazole-5-thiol. nih.gov These hybrid compounds have been evaluated for their anticancer activities. nih.gov
Table 1: Examples of Nitroquinolinone Hybrids with Other Heterocyclic Systems
| Heterocyclic System | Synthetic Strategy | Potential Applications |
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Anticancer, Antimicrobial nih.govrasayanjournal.co.inresearchgate.netnih.gov |
| Isoxazole/Isoxazoline | 1,3-Dipolar cycloaddition, Beckmann rearrangement | Antifungal mdpi.com |
| Tetrazole | Multi-step synthesis involving S-alkylation | Anticancer nih.gov |
Functionalization at Various Positions of the Quinolinone Core
The functionalization of the quinolinone core at various positions is a key strategy for modulating the physicochemical and biological properties of 1-ethyl-6-nitroquinolin-2(1H)-one derivatives. The presence of the nitro group significantly influences the reactivity of the quinolinone ring, enabling a range of chemical transformations.
Functionalization at the C4-Position:
The C4-position of the quinolinone ring is often a target for modification. The introduction of a nitro group can facilitate nucleophilic substitution reactions at this position. For example, 1-methyl-3,6,8-trinitro-2-quinolone undergoes cine-substitution, where a nucleophile attacks the C4-position, leading to the elimination of the nitro group at the C3-position. nih.gov This allows for the regioselective introduction of various carbon and nitrogen nucleophiles at the C4-position. wikipedia.org Methods for the synthesis of 4-quinolones often involve ring-closing reactions that install a hydroxyl group at the C4-position, which exists in tautomeric equilibrium with the quinolone form. nih.gov
Functionalization at Other Positions:
Direct C-H functionalization has emerged as a powerful tool for modifying the quinolinone scaffold at positions that are otherwise difficult to access. mdpi.comresearchgate.net Transition metal-catalyzed reactions have been developed for the site-selective functionalization of various positions on the quinoline (B57606) ring. mdpi.comresearchgate.net The nitro group itself can be a site for modification. For instance, the reduction of the nitro group to an amino group provides a handle for further derivatization, such as acylation or the formation of other functional groups via diazonium salts. researchgate.netacs.orgmdpi.com
Influence of the Nitro Group:
The strongly electron-withdrawing nature of the nitro group activates the quinolinone ring, making it more susceptible to nucleophilic attack. nih.govwikipedia.org This electronic effect is crucial for many of the functionalization reactions observed. For example, the presence of a nitro group at the 8-position in 1-methyl-3,6,8-trinitro-2-quinolone causes steric repulsion with the N-methyl group, distorting the quinolone framework and enhancing its reactivity. nih.gov
Table 2: Key Positions for Functionalization of the Quinolinone Core
| Position | Type of Functionalization | Key Reagents/Methods | Influence of Nitro Group |
| C4 | Nucleophilic Substitution (cine-substitution) | Carbon and Nitrogen Nucleophiles | Activates the ring for nucleophilic attack nih.govwikipedia.org |
| C4 | Hydroxylation/Quinolone Formation | Ring-closing reactions (e.g., Camps cyclization) | Tautomeric equilibrium with 4-hydroxyquinoline (B1666331) nih.gov |
| Various | C-H Functionalization | Transition Metal Catalysts (Pd, Rh, etc.) | Directs regioselectivity in some cases mdpi.comresearchgate.net |
| C6 (Nitro) | Reduction to Amino Group | Reducing agents (e.g., Sodium dithionite) | Provides a versatile synthetic handle researchgate.netacs.orgmdpi.com |
Exploration of Different N-Substituents
The substituent at the N1-position of the quinolinone ring plays a significant role in determining the biological activity of the resulting compounds. While the parent compound of interest is this compound, researchers have synthesized and evaluated a variety of analogues with different N-substituents to establish structure-activity relationships (SAR).
Impact on Biological Activity:
Synthetic Approaches:
Table 3: Influence of N-Substituents on the Properties of Quinolone Derivatives
| N-Substituent | Synthetic Method | Impact on Biological Activity (Examples) |
| Ethyl | Alkylation of N-H quinolinone | Serves as a baseline for SAR studies |
| Cyclopropyl (B3062369) | Alkylation or use of cyclopropylamine (B47189) in synthesis | Often enhances anticancer activity compared to ethyl organic-chemistry.org |
| Substituted Phenyl | Arylation or use of substituted anilines | Can improve potency and modulate properties organic-chemistry.org |
| Thiazole Ring | Multi-step synthesis | Can confer beneficial biological effects organic-chemistry.org |
Development of Fused Ring Systems Derived from Nitroquinolinones
The construction of fused ring systems based on the nitroquinolinone scaffold represents another important avenue of research. These efforts aim to create more complex, rigid structures with potentially enhanced biological activities and novel pharmacological profiles.
Pyrazolo[4,3-c]quinolinones:
One prominent class of fused systems is the pyrazolo[4,3-c]quinolones. These compounds can be synthesized through various methods, including the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines. tandfonline.com Another approach involves the acid-promoted reaction of pyrazole-arylamines with β-keto esters. researchgate.net Pyrazolo[4,3-c]quinoline derivatives have been investigated for their anti-inflammatory and other biological activities. tandfonline.comresearchgate.net
Triazolo[4,5-c]quinolines:
The synthesis of 1,2,3-triazolo[4,5-c]quinolines has also been achieved. mdpi.com One method involves a tandem reaction sequence of intermolecular azide-alkyne cycloaddition followed by intramolecular dehydration annulation. mdpi.com These fused triazoles are of interest due to the broad spectrum of biological activities associated with 1,2,3-triazole-containing compounds. nih.gov
Other Fused Systems:
Researchers have also explored the synthesis of other fused heterocyclic systems derived from quinolinones, such as pyrazolo[3,4-b]quinolines and triazolo[4,5-g]quinolines. semanticscholar.orgnih.gov The synthetic strategies for these systems often involve multi-step sequences starting from appropriately substituted quinoline or quinolinone precursors. The planarity of these fused systems makes them interesting candidates for evaluation as DNA intercalating agents or for other biological applications. nih.gov
Table 4: Examples of Fused Ring Systems Derived from Nitroquinolinones
| Fused Ring System | Synthetic Approach | Potential Biological Applications |
| Pyrazolo[4,3-c]quinolinone | Reaction of pyrazole-arylamines with β-keto esters; Reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with anilines | Anti-inflammatory tandfonline.comresearchgate.net |
| 1,2,3-Triazolo[4,5-c]quinoline | Tandem azide-alkyne cycloaddition and annulation | Broad-spectrum biological activities nih.govmdpi.com |
| Pyrazolo[3,4-b]quinoline | Various multi-step syntheses | Diverse pharmacological properties semanticscholar.org |
| Triazolo[4,5-g]quinoline | Multi-step synthesis from quinoline precursors | Potential DNA intercalating agents nih.gov |
Pharmacomodulation Studies on Related Nitroquinolinone Scaffolds
Pharmacomodulation studies on nitroquinolinone scaffolds are crucial for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these modifications on its biological activity.
Focus on Anticancer and Antimicrobial Activity:
A significant portion of the research on nitroquinolinone derivatives has focused on their potential as anticancer and antimicrobial agents. researchgate.netarabjchem.orgekb.egpurdue.edu The quinoline and quinolinone cores are present in numerous natural and synthetic compounds with a wide range of biological activities. nih.govnih.gov The introduction of a nitro group can significantly influence these activities. For example, some 3-nitroquinoline (B96883) derivatives have been identified as a new class of anticancer agents. researchgate.net
Structure-Activity Relationship (SAR) Studies:
SAR studies have revealed the importance of various structural features for the biological activity of quinolinone derivatives. For instance, the position and nature of substituents on the quinolinone ring can have a profound impact on potency and selectivity. nih.gov Pharmacomodulation at the C3-position of an 8-nitroquinolin-2(1H)-one scaffold, for example, has been shown to influence its antitrypanosomal activity. The introduction of different substituents at this position via cross-coupling reactions allowed for the exploration of SAR and the identification of more potent and selective compounds.
Development of Hybrid Molecules:
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a key strategy in pharmacomodulation. nih.gov This approach aims to create compounds with improved efficacy, reduced side effects, or the ability to overcome drug resistance. nih.gov The synthesis of quinolinone-triazole and other hybrids, as discussed in section 7.1, is a prime example of this strategy.
Table 5: Key Aspects of Pharmacomodulation Studies on Nitroquinolinone Scaffolds
| Area of Pharmacomodulation | Key Findings and Strategies | Therapeutic Targets |
| Anticancer Activity | - Importance of the nitro group position. researchgate.net - SAR of substituents at various positions. nih.gov - Development of hybrid molecules. nih.gov | Various cancer cell lines researchgate.netarabjchem.orgekb.eg |
| Antimicrobial Activity | - Modification of the quinolinone core to enhance potency. - Synthesis of hybrids with other antimicrobial pharmacophores. | Bacteria, Fungi, Parasites |
| Structure-Activity Relationship (SAR) | - Systematic variation of substituents at C3, N1, and other positions. organic-chemistry.org - Correlation of structural features with biological activity. | Specific enzymes or receptors |
| Molecular Hybridization | - Combination of quinolinone with other bioactive heterocycles (e.g., triazoles). nih.gov | Multiple targets in disease pathways |
Future Research Directions and Translational Perspectives for 1 Ethyl 6 Nitroquinolin 2 1h One Studies
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of quinoline (B57606) and its derivatives is a cornerstone of medicinal chemistry, with numerous methods developed since the 19th century. iipseries.org Future work on 1-ethyl-6-nitroquinolin-2(1H)-one should aim to develop synthetic pathways that are not only efficient but also environmentally sustainable.
Classic synthesis methods for the quinoline scaffold include the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, which typically involve the condensation of anilines with other reagents. iipseries.org More contemporary and efficient strategies have also emerged.
Modern Synthetic Approaches for Potential Adaptation:
Catalytic C–H Bond Activation: This innovative strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical route to complex molecules. mdpi.com
Oxidative Annulation: Recent advancements utilize oxidative annulation techniques, including transition-metal-free protocols and photo-induced cyclization, to construct the quinoline ring system with high efficiency. mdpi.com
Multi-component Reactions: Three-component reactions, such as those combining anilines, acetophenones, and a methylene (B1212753) source like DMSO, provide a direct route to substituted quinolines. mdpi.com
Superacid Catalysis: The use of superacids like trifluoromethanesulfonic acid can facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form quinoline scaffolds. mdpi.com
Future research could adapt these modern methods to synthesize this compound and its analogs, focusing on improving yields, reducing waste, and avoiding harsh reagents.
Table 1: Overview of Potential Synthetic Strategies for Quinolinone Derivatives
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Classic Name Reactions (e.g., Skraup, Conrad-Limpach) | Condensation of anilines with various reagents like glycerol (B35011) or β-ketoesters. | Well-established and understood methodologies. | iipseries.org |
| Oxidative Annulation | Formation of the heterocyclic ring via an oxidative cyclization process. | High efficiency, potential for photo-induced or metal-free conditions. | mdpi.com |
| C–H Bond Activation | Direct functionalization of carbon-hydrogen bonds to build the molecular framework. | High atom economy and reduced pre-functionalization steps. | mdpi.com |
| Multi-component Reactions | Combining three or more reactants in a single step to form the final product. | Increased efficiency and rapid generation of molecular diversity. | mdpi.com |
In-depth Mechanistic Elucidation of Biological Action and Interaction with Molecular Targets
The quinoline scaffold is present in numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects. researchgate.netorientjchem.org A critical future direction for this compound is to determine its specific biological activities and elucidate the underlying mechanisms of action.
Quinolone antibiotics, for instance, famously exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. mdpi.comyoutube.com In the context of cancer, quinoline derivatives have been shown to act through various mechanisms. researchgate.netorientjchem.org
Potential Mechanisms of Action for Investigation:
DNA Intercalation: The planar structure of the quinoline ring may allow it to insert between DNA base pairs, disrupting DNA synthesis and leading to cytotoxic effects. orientjchem.org
Enzyme Inhibition: The compound could act as an inhibitor for critical enzymes involved in cell proliferation and survival, such as protein kinases (e.g., EGFR) or tubulin. orientjchem.orgmdpi.com
Cell Cycle Arrest: Many anticancer compounds, including some quinolines, induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. researchgate.netorientjchem.org
Induction of Apoptosis: The compound could trigger programmed cell death in pathological cells. researchgate.net
Inhibition of Angiogenesis: Some derivatives have been found to inhibit the formation of new blood vessels, which is crucial for tumor growth. researchgate.net
Investigating these potential pathways through cellular and molecular biology assays will be essential to understand the therapeutic promise of this compound.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for accelerating drug discovery by predicting molecular properties and interactions. nih.gov For this compound, advanced computational modeling can guide the design of more potent and selective analogs.
Key Computational Techniques:
Molecular Docking: This technique simulates the binding of a molecule (ligand) to the active site of a biological target (receptor), such as an enzyme or protein. It can help identify likely molecular targets and predict binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. This allows for the prediction of activity for newly designed molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding. nih.gov
By applying these methods, researchers can build predictive models for the activity of this compound derivatives, prioritizing the synthesis of compounds with the highest likelihood of success and providing a rational basis for structural modifications. nih.govyoutube.com
Exploration of Structure-Activity Relationships for Targeted Therapeutic Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. mdpi.com For this compound, a systematic exploration of SAR would be a key future research direction.
SAR studies on related quinoline and quinazoline (B50416) compounds have revealed critical insights. For example, the position and nature of substituents on the quinoline ring can dramatically alter potency and selectivity. orientjchem.orgnih.gov The introduction of a fluorine atom at the C6-position of some quinolines has been shown to enhance antibacterial activity. orientjchem.org In other series, the presence of a piperazine (B1678402) ring at the C7-position was found to be crucial for inhibitory activity against TNF-alpha production. nih.gov
Table 2: Key Structural Modifications for SAR Studies of this compound
| Position | Existing Group | Proposed Modifications | Rationale | Reference |
|---|---|---|---|---|
| N-1 | Ethyl | Vary alkyl chain length (methyl, propyl, etc.); introduce cyclic or aromatic groups. | To probe the size and nature of the binding pocket and influence solubility. | researchgate.net |
| C-6 | Nitro | Replace with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy). | To modulate electronic properties, which can affect target binding and metabolic stability. | nih.govmdpi.com |
| Other positions (e.g., C-3, C-4, C-7) | Hydrogen | Introduce various substituents such as halogens, phenyl groups, or hydroxyl groups. | To explore new interaction points with the biological target and refine the therapeutic profile. | orientjchem.orgnih.gov |
By synthesizing and testing a library of analogs based on these modifications, researchers can systematically map the SAR for this scaffold. This knowledge is invaluable for optimizing lead compounds to achieve a desired therapeutic profile, enhancing potency against a specific target while minimizing off-target effects. mdpi.comtubitak.gov.tr
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-ethyl-6-nitroquinolin-2(1H)-one, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves nitration and alkylation steps. For example, nitration of a pre-functionalized quinolin-2(1H)-one core can introduce the nitro group at the 6-position, followed by ethylation at the 1-position using alkylating agents like ethyl iodide. Catalytic hydrogenation (e.g., using Pd/C under H₂) may reduce intermediates, as seen in similar nitroquinoline derivatives . Key conditions include anhydrous solvents (e.g., ethanol or DMF), controlled temperatures (25–80°C), and purification via flash chromatography (e.g., Biotage systems) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what spectral features are diagnostic?
- Methodological Answer :
- ¹H NMR : Diagnostic signals include the ethyl group’s triplet (~1.2–1.4 ppm for CH₃) and quartet (~3.5–4.0 ppm for CH₂), coupled with nitro-group deshielding effects on aromatic protons (e.g., doublets at δ 8.1–8.2 ppm for nitro-adjacent protons) .
- MS : Molecular ion peaks (e.g., EI-MS) confirm the molecular weight, while fragmentation patterns indicate stability of the nitro and ethyl substituents .
- IR : Strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion .
- Work in a fume hood due to potential volatility and toxicity .
- Store in airtight containers away from ignition sources, as nitro compounds may decompose exothermically .
Advanced Research Questions
Q. How can researchers optimize the hydrogenation step in the synthesis of this compound derivatives to improve yield and purity?
- Methodological Answer :
- Catalyst Loading : Adjust Pd/C catalyst ratios (e.g., 5–10% w/w) to balance reaction rate and side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., ethanol) enhance nitro-group stability during hydrogenation .
- Purification : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate reduced byproducts .
Q. What methodological approaches are recommended to resolve contradictions in reported antimicrobial activity data for this compound derivatives?
- Methodological Answer :
- Standardized Assays : Use the twofold serial dilution technique (as in ) with consistent bacterial strains (e.g., ATCC standards) to minimize variability .
- Purity Validation : Employ HPLC (≥95% purity thresholds) to rule out impurities affecting bioactivity .
- Statistical Analysis : Apply ANOVA or dose-response modeling to compare MIC values across studies .
Q. How should researchers design structure-activity relationship (SAR) studies to elucidate the role of the nitro and ethyl groups in the bioactivity of this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing ethyl with methyl or altering nitro positioning) .
- Bioactivity Testing : Screen analogs against Gram-negative (e.g., P. aeruginosa) and Gram-positive strains to assess substituent-dependent potency .
- Computational Modeling : Use DFT calculations to correlate electronic effects (e.g., nitro’s electron-withdrawing nature) with binding affinity .
Q. In crystallographic studies of quinolin-2(1H)-one derivatives, what challenges arise in determining accurate molecular structures, and how can they be mitigated?
- Methodological Answer :
- Crystal Quality : Slow evaporation (e.g., from DMSO/water mixtures) improves crystal lattice formation .
- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) and refine structures with software like SHELX to resolve disorder in ethyl/nitro groups .
- Validation : Cross-check crystallographic data with NMR/IR to confirm substituent positions .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
